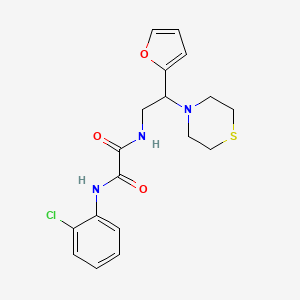

![molecular formula C17H16FN3S B2530029 3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole CAS No. 778589-12-1](/img/structure/B2530029.png)

3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a ring with two carbon atoms and three nitrogen atoms. The presence of fluorophenyl and methylphenyl groups suggests potential for interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives has been explored in various studies. For instance, a regioselective metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride has been described, which could potentially be adapted for the synthesis of the compound . Additionally, a catalyst- and solvent-free synthesis of a related 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement has been reported, indicating the possibility of efficient synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be quite complex, with the potential for various intermolecular interactions. For example, a study on a similar compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, revealed significant dihedral angles between the triazole ring and the benzene rings, which could influence the properties of the compound . Long-range fluorine-proton coupling has also been observed in 1,2,4-triazole derivatives, which could be relevant for the compound .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives can involve various transformations. Tautomerism is a common phenomenon in such compounds, as seen in the synthesis and structure of 5-substituted 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles and their salts . The presence of fluorine could also influence the reactivity, as fluorine atoms are known to be highly electronegative and can affect the electronic distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. For instance, the introduction of a fluorophenyl group has been shown to lead to new properties, as demonstrated in the study of S-5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives . The optical properties of such compounds can also be significant, with some derivatives exhibiting fluorescence and the potential for use as fluorescent probes . Moreover, the dispersion of linear and nonlinear optical susceptibilities and hyperpolarizability of related compounds has been investigated, which could be relevant for the optical and electronic applications of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Microwave-Assisted Synthesis : A novel approach involves the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement. This catalyst- and solvent-free method provides an efficient pathway for preparing structurally related compounds, highlighting the versatility of 1,2,4-triazoles in organic synthesis (Moreno-Fuquen et al., 2019).

Antimicrobial Studies : Derivatives of 1,2,4-triazole, such as those incorporating fluorophenyl groups, have been synthesized and evaluated for their antimicrobial properties. These studies suggest that halogen substitutions, including fluorophenyl, enhance the antimicrobial efficacy of the compounds (Desabattina et al., 2014).

Chemical Properties and Applications

Physical-Chemical Properties : Investigations into the physical-chemical properties of 1,2,4-triazole derivatives emphasize the importance of specific substitutions, such as fluorophenyl, in determining the solubility, melting points, and structural integrity of these compounds, which are crucial for their potential applications in medicinal chemistry and materials science (Bihdan & Parchenko, 2018).

Antioxidative Activity : The S-substituted derivatives of 1,2,4-triazoles have been evaluated for their antioxidative activities, demonstrating the potential of these compounds in combating oxidative stress, which is a key factor in various diseases and aging processes (Tumosienė et al., 2014).

Biological Activities

Anticancer and Antimicrobial Screening : Halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines have been synthesized and screened for their antibacterial and anticancer activities, indicating the significant potential of these compounds in developing new therapeutic agents (Holla et al., 2001).

Antifungal Activity : Novel fluorophenyl-containing 1,2,4-triazoles have been shown to possess antifungal activity, underscoring their relevance in addressing fungal infections and diseases. These studies highlight the importance of structural modifications in enhancing biological activities (Бігдан, 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3S/c1-12-7-9-13(10-8-12)11-22-17-20-19-16(21(17)2)14-5-3-4-6-15(14)18/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDYZQDJTCZHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

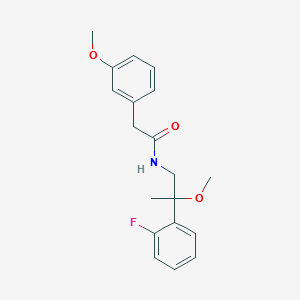

![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2529947.png)

![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

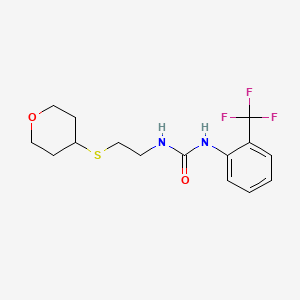

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2529953.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)

![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)

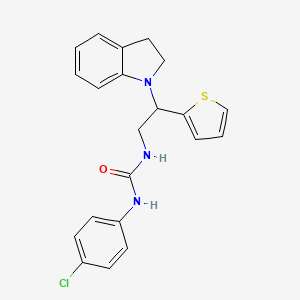

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2529968.png)